molecular formula C20H23NO B12932940 rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane

rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12932940
M. Wt: 293.4 g/mol
InChI Key: COZMFOURMKXNSW-DFNIBXOVSA-N
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Description

rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

the principles of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods, could potentially be applied to its large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.

    Benzhydryloxy derivatives: Compounds with similar benzhydryloxy groups but different core structures.

Uniqueness

rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of both benzhydryloxy and azabicyclic moieties. This combination of features makes it particularly interesting for various applications in research and industry.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(1R,5S)-3-benzhydryloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C20H23NO/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17/h1-10,17-21H,11-14H2/t17-,18+,19?

InChI Key

COZMFOURMKXNSW-DFNIBXOVSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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